5-(4-Hexyloxybenzoyl)-2-methylpyridine
Description
Chemical Structure:
5-(4-Hexyloxybenzoyl)-2-methylpyridine (CAS: 161790-37-0) is a substituted pyridine derivative featuring a benzoyl group at the 5-position of the pyridine ring, with a hexyloxy chain at the para position of the benzoyl moiety and a methyl group at the 2-position of the pyridine ring (Figure 1).
Properties
IUPAC Name |
(4-hexoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-18-11-9-16(10-12-18)19(21)17-8-7-15(2)20-14-17/h7-12,14H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDGOQFASCMYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Hexyloxybenzoyl)-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hexyloxybenzoyl chloride and 2-methylpyridine.
Reaction Conditions: The reaction between 4-hexyloxybenzoyl chloride and 2-methylpyridine is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
5-(4-Hexyloxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized using reagents such as potassium permanganate (KMnO4) under acidic conditions, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups, altering the compound’s reactivity.
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring, affecting the compound’s electronic properties.
Scientific Research Applications
5-(4-Hexyloxybenzoyl)-2-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Hexyloxybenzoyl)-2-methylpyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogs and Their Properties
Below is a comparative analysis of 5-(4-Hexyloxybenzoyl)-2-methylpyridine with three closely related pyridine derivatives (Table 1).
Table 1: Key Properties of Selected Pyridine Derivatives
*Note: Molecular weight for this compound is estimated based on structural analogs.
Key Differences and Implications
Substituent Effects :
- Hexyloxy vs. Methyl Groups: The hexyloxy chain in the target compound introduces significant hydrophobicity compared to the methyl-substituted analogs. This enhances solubility in non-polar solvents, making it more suitable for applications requiring lipid compatibility (e.g., drug delivery systems) .
- Positional Isomerism :
- The para-substituted hexyloxy group in the target compound creates a linear geometry, favoring ordered molecular packing (relevant for liquid crystals). In contrast, meta- or ortho- substituted methyl groups in analogs disrupt symmetry, reducing thermal stability .
- The 2-methyl group on the pyridine ring is conserved across all analogs, suggesting its role in steric stabilization or binding interactions.
Purity and Commercial Availability :
- The target compound (95.0% purity) is slightly less pure than its methyl-substituted analogs (97.0–98.0%), possibly due to challenges in synthesizing longer alkyl chains .
Biological Activity
5-(4-Hexyloxybenzoyl)-2-methylpyridine is a pyridine derivative that has garnered attention in various fields of research due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a yellow crystalline powder form and is soluble in organic solvents such as ethanol and chloroform. Its molecular formula is with a CAS number of 1187167-80-1. The compound features a pyridine ring substituted with a hexyloxybenzoyl group and a methyl group, which influence its electronic properties and biological interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, impacting cellular processes such as proliferation, apoptosis, and differentiation.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors that mediate cellular signaling.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer models.
- Neuroprotective Effects: Some studies indicate that it may protect neuronal cells from oxidative stress, which is significant for neurodegenerative disease research.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited inhibitory effects at low concentrations, highlighting its potential as a lead compound for antibiotic development .
Research Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
